N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, indole, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Indole Sulfonyl Intermediate: The indole derivative is first sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Etherification: The sulfonylated indole is then reacted with a phenol derivative to form the ether linkage.
Amine Formation: The resulting compound is further reacted with an amine derivative to introduce the amine group.
Final Coupling: The final step involves coupling the intermediate with the propanedioic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides or thiols.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)-2-(4-methoxyphenyl)acetamide
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C34H42N2O9S |
---|---|
Molecular Weight |
654.8 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid |
InChI |
InChI=1S/C31H38N2O5S.C3H4O4/c1-22(2)30-26-9-6-7-10-27(26)32-31(30)39(34,35)25-14-12-24(13-15-25)38-20-8-18-33(3)19-17-23-11-16-28(36-4)29(21-23)37-5;4-2(5)1-3(6)7/h6-7,9-16,21-22,32H,8,17-20H2,1-5H3;1H2,(H,4,5)(H,6,7) |
InChI Key |
IZZICUGAUUVVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(NC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC.C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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